



# Application Notes: Fluorescent Labeling of Proteins with Fluorescein-PEG3-Amine

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Compound of Interest		
Compound Name:	Fluorescein-PEG3-Amine	
Cat. No.:	B607473	Get Quote

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### Introduction

Fluorescent labeling of proteins is a fundamental technique for elucidating biological structure, function, and interactions.[1] **Fluorescein-PEG3-Amine** is a versatile fluorescent probe that combines the bright, green fluorescence of fluorescein with a hydrophilic 3-unit polyethylene glycol (PEG) spacer, terminating in a primary amine.[2][3] The fluorescein moiety provides excellent fluorescent properties, while the PEG spacer enhances solubility in aqueous buffers and minimizes steric hindrance between the dye and the biomolecule, preserving protein function.[2][3]

Unlike more common amine-reactive dyes (e.g., NHS esters or isothiocyanates) that label lysine residues, **Fluorescein-PEG3-Amine** possesses a terminal primary amine.[4][5] This functional group makes it ideal for conjugation to carboxyl groups (present on aspartic acid and glutamic acid residues, or at the C-terminus of a protein) using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This chemistry provides an alternative labeling strategy, particularly for proteins where lysine modification is undesirable or would impair function.

These application notes provide a detailed protocol for the covalent labeling of proteins with **Fluorescein-PEG3-Amine** using EDC-mediated chemistry.





# **Physicochemical & Reaction Data Summary**

All quantitative data for the reagent and recommended experimental parameters are summarized in the table below for easy reference.



Parameter	Value / Recommendation	Source
Reagent Properties		
Chemical Name	Fluorescein-PEG3-Amine	[6]
CAS Number	1807539-04-3	[6]
Molecular Weight (MW)	581.64 g/mol	[3][6]
Excitation Maximum (λex)	~494 nm	[2][3]
Emission Maximum (λem)	~517-521 nm	[2][3]
Reaction Conditions		
Protein Concentration	2-10 mg/mL	[4][7]
Activation Buffer	MES (or similar), pH 4.7 - 6.0	
Conjugation Buffer	PBS or Borate Buffer, pH 7.2 -	[8]
Molar Ratio (Protein:EDC:Sulfo-NHS)	1:100:200 (starting point, requires optimization)	
Molar Ratio (Protein:Dye)	1 : 10 to 1 : 20 (starting point, requires optimization)	[4]
Reaction Time	2-4 hours at Room Temperature or Overnight at 4°C	[9]
Quenching Reagent	Hydroxylamine or Tris buffer	[10]
Characterization		
Fluorescein Extinction Coefficient (ε) at ~494 nm	~75,000 cm <sup>-1</sup> M <sup>-1</sup>	_
Absorbance Correction Factor (CF <sub>280</sub> )	~0.3 (A <sub>280</sub> of dye / A <sub>max</sub> of dye)	-

# **Detailed Experimental Protocol**



This protocol describes the labeling of a protein via its carboxyl groups. It is optimized for approximately 1-5 mg of a typical protein like an IgG antibody and should be optimized for other proteins.

## **Required Materials and Reagents**

- Protein: 1-5 mg of purified protein in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7).
- Fluorescein-PEG3-Amine: (MW ~581.64)
- Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).
- Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[11]
- Buffers:
  - Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 4.7.
  - Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
  - Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.
- Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing appropriate for the protein's molecular weight.[11][12]

## **Step-by-Step Labeling Procedure**

Step 1: Protein and Dye Preparation

- Prepare the protein solution to a concentration of 2-10 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into the Activation Buffer via dialysis or a desalting column.[7][13]
- Immediately before use, prepare a 10 mg/mL stock solution of Fluorescein-PEG3-Amine in anhydrous DMSO.[11]



 Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly and must be prepared fresh.

#### Step 2: Activation of Protein Carboxyl Groups

- Add the required amount of EDC and Sulfo-NHS stock solutions to the protein solution. A starting molar excess of 100-fold EDC and 200-fold Sulfo-NHS over the protein is recommended.
- Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

#### Step 3: Conjugation with Fluorescein-PEG3-Amine

- Add the calculated volume of the Fluorescein-PEG3-Amine stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.[4]
- Adjust the reaction pH to 7.2-7.5 by adding the Conjugation Buffer (e.g., PBS).
- Incubate the reaction for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.[9]

#### Step 4: Quenching the Reaction

- Stop the reaction by adding the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
- Incubate for an additional 30-60 minutes at room temperature to ensure all unreacted dye and crosslinkers are hydrolyzed or quenched.

#### Step 5: Purification of the Labeled Protein

- Remove the unreacted dye and reaction byproducts by passing the solution over a sizeexclusion chromatography (desalting) column.[12]
- Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).



- Apply the reaction mixture to the column. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.[12]
- Collect the fractions containing the labeled protein.
- Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[14]

### **Characterization of Labeled Protein**

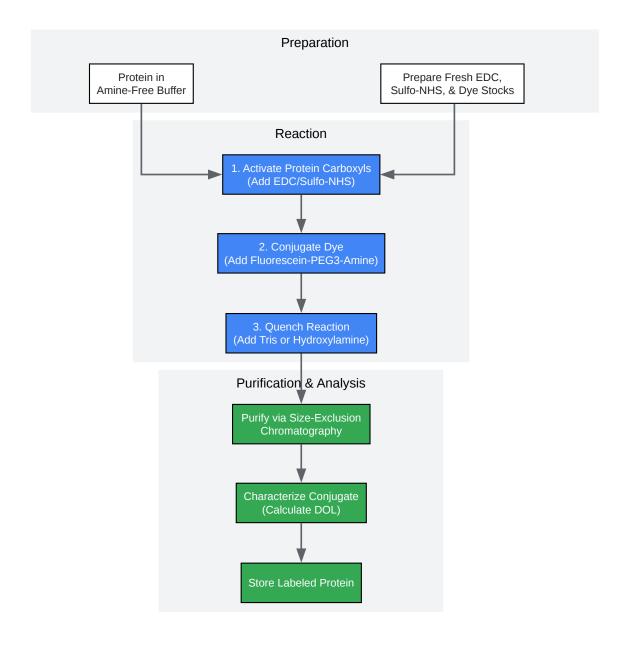
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, must be determined.

- Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and ~494 nm ( $A_{max}$  for fluorescein) using a spectrophotometer.[8]
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
  - Protein Conc. (M) =  $[A_{280} (A_{max} \times CF_{280})] / ε_p$  rotein (Where CF<sub>280</sub> is the correction factor and ε protein is the molar extinction coefficient of the protein at 280 nm).
- Calculate the dye concentration:
  - Dye Conc. (M) =  $A_{max}$  / ε\_dye (Where ε\_dye for fluorescein is ~75,000 cm<sup>-1</sup>M<sup>-1</sup> at 494 nm).
- Calculate the Degree of Labeling:
  - DOL = Dye Concentration (M) / Protein Concentration (M)

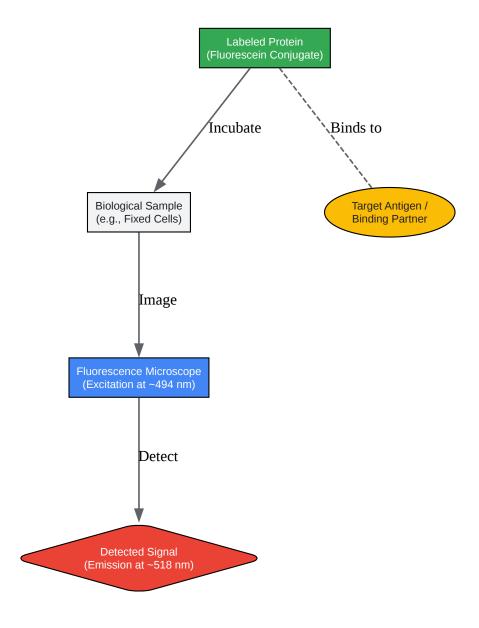
## **Visualized Workflows and Applications**

Diagrams generated using Graphviz provide clear visual representations of the experimental process and potential applications.









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